molecular formula C8H8N4O2S2 B12473069 S-(1-phenyl-1H-tetrazol-5-yl) methanesulfonothioate CAS No. 63685-01-8

S-(1-phenyl-1H-tetrazol-5-yl) methanesulfonothioate

Cat. No.: B12473069
CAS No.: 63685-01-8
M. Wt: 256.3 g/mol
InChI Key: VDKUMSRXEDMOAE-UHFFFAOYSA-N
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Description

S-(1-phenyl-1H-tetrazol-5-yl) methanesulfonothioate: is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(1-phenyl-1H-tetrazol-5-yl) methanesulfonothioate typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with methanesulfonyl chloride under basic conditions. The reaction proceeds through the formation of a sulfonothioate intermediate, which is then converted to the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of S-(1-phenyl-1H-tetrazol-5-yl) methanesulfonothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. This compound can also interact with metal ions, forming stable complexes that can modulate biological and chemical processes .

Comparison with Similar Compounds

  • 1-Phenyl-1H-tetrazole-5-thiol
  • 1-Phenyl-1H-tetrazole-5-sulfonic acid
  • 1-Phenyl-1H-tetrazole-5-sulfonamide

Uniqueness: S-(1-phenyl-1H-tetrazol-5-yl) methanesulfonothioate is unique due to its sulfonothioate group, which imparts distinct chemical reactivity and biological activity compared to other tetrazole derivatives. This functional group allows for specific interactions with nucleophiles and electrophiles, making it a versatile compound in synthetic and medicinal chemistry .

Properties

CAS No.

63685-01-8

Molecular Formula

C8H8N4O2S2

Molecular Weight

256.3 g/mol

IUPAC Name

5-methylsulfonylsulfanyl-1-phenyltetrazole

InChI

InChI=1S/C8H8N4O2S2/c1-16(13,14)15-8-9-10-11-12(8)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

VDKUMSRXEDMOAE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)SC1=NN=NN1C2=CC=CC=C2

Origin of Product

United States

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